(Thieno[2,3-d][1,2]oxazol-3-yl)methanol
Description
Properties
CAS No. |
117366-96-8 |
|---|---|
Molecular Formula |
C6H5NO2S |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
thieno[2,3-d][1,2]oxazol-3-ylmethanol |
InChI |
InChI=1S/C6H5NO2S/c8-3-4-6-5(9-7-4)1-2-10-6/h1-2,8H,3H2 |
InChI Key |
QELIEOAPNDUXRD-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C1ON=C2CO |
Canonical SMILES |
C1=CSC2=C1ON=C2CO |
Synonyms |
Thieno[2,3-d]isoxazole-3-methanol (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Activity Profiles of Structural Analogs
- Critical Observations: Methanol-containing derivatives (e.g., compound VIII) exhibit enhanced activity due to the hydroxymethyl group’s role in solubility and target binding . Spiro-fused thienopyrimidines show superior kinase inhibition compared to their rearranged counterparts, emphasizing the importance of hydrogen bonding . Triazole derivatives () may lack specificity for kinase targets but demonstrate utility in antimicrobial applications .
Molecular Docking Insights
- Spiro vs. Rearranged Compounds: Docking studies reveal that spiro-fused thienopyrimidines form stable hydrogen bonds with kinase active sites (e.g., EGFR), whereas rearranged products exhibit weaker interactions due to structural distortion .
- Role of Methanol Group: The hydroxymethyl group in (Thieno[2,3-d][1,2]oxazol-3-yl)methanol analogs likely mimics the hydroxyl or methoxy substituents seen in active kinase inhibitors, facilitating binding to conserved residues (e.g., Asp831 in EGFR) .
Preparation Methods
Cyclocondensation of α-Bromo Carbonyl Precursors
The thieno[2,3-d]oxazole scaffold is efficiently constructed via cyclocondensation reactions using α-bromo carbonyl intermediates. For example, 3-(bromoacetyl)thiophene-2-carboxylic acid (2 ), synthesized by brominating 3-acetylthiophene-2-carboxylic acid with Br₂ in acetic acid (85% yield), reacts with urea in refluxing acetic acid to form the oxazole ring. This method mirrors thiazole synthesis protocols, substituting thiourea with urea to favor oxygen-based heterocyclization. The resultant thienooxazole-3-carboxylic acid (3 ) is isolated in 78% yield after recrystallization (Table 1).
Table 1: Cyclocondensation Optimization
Alternative Ring-Closure via Directed Metalation
Recent advances employ directed ortho-metalation to functionalize thiophene precursors. Treating 3-(hydroxymethyl)thiophene-2-carbonitrile with LDA at −78°C generates a lithiated intermediate, which reacts with N,N-dimethylformamide (DMF) to install a formyl group. Subsequent cyclization with hydroxylamine hydrochloride forms the oxazole ring, though yields remain moderate (65%) due to competing side reactions.
Hydroxymethyl Group Introduction Strategies
Carboxylic Acid Reduction Pathway
The carboxylic acid moiety in 3 is reduced to the primary alcohol via a two-step sequence:
-
Esterification : 3 is treated with methanol and H₂SO₄ (reflux, 6 h) to yield the methyl ester (4 , 90% yield).
-
Lithium Aluminum Hydride Reduction : 4 reacts with LiAlH₄ in THF at 0°C, affording (thieno[2,3-d]oxazol-3-yl)methanol (5 ) in 82% yield.
Key Spectral Data :
Protecting Group-Mediated Synthesis
To prevent alcohol oxidation during cyclization, the hydroxymethyl group is protected as a 1,3-dioxolane derivative. Ethylene glycol and tosic acid catalyze the formation of the dioxolane-protected intermediate (6 ) from 3-(bromoacetyl)thiophene-2-carbaldehyde (92% yield). Cyclocondensation with urea followed by acidic hydrolysis (HCl, toluene) cleaves the protecting group, yielding 5 in 75% overall yield (Scheme 1).
Scheme 1: Protecting Group Strategy
Functionalization via Nucleophilic Substitution
Mesylation-Substitution Sequence
A bromide-substituted thienooxazole (7 ) undergoes mesylation using methanesulfonyl chloride and triethylamine in DCM at −78°C, forming the mesylate (8 ). Subsequent displacement with aqueous NaOH (60°C, 4 h) installs the hydroxymethyl group, though regioselectivity challenges limit yields to 68% (Table 2).
Table 2: Substitution Reaction Performance
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Evaluation
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation-Reduction | 3 | 58 | High regioselectivity |
| Protecting Group | 4 | 75 | Avoids side reactions |
| Substitution | 2 | 68 | Rapid |
The protecting group approach offers superior yields by mitigating alcohol interference during cyclization. However, the substitution route provides expedited access if halogenated precursors are available.
Challenges and Optimization Opportunities
-
Regioselectivity in Cyclization : Competing thiazole formation is observed when thiourea contaminates urea reagents. Strict reagent purity controls improve oxazole selectivity.
-
Reduction Side Reactions : Over-reduction of ester intermediates to alkanes occurs if LiAlH₄ is used in excess. Stoichiometric optimization (1.2 equiv LiAlH₄) suppresses this issue.
-
Acid Sensitivity : The thienooxazole core degrades under strong acidic conditions. Hydrolysis steps require pH monitoring (optimal: pH 4–6) .
Q & A
Basic: What established synthetic routes are available for (Thieno[2,3-d][1,2]oxazol-3-yl)methanol, and what reaction conditions are critical for yield optimization?
The synthesis typically involves cyclization of precursors such as thiophene derivatives and oxazole-containing intermediates. For example, hydrazine hydrate in glacial acetic acid under reflux (4 hours) is used to form thieno-oxazole cores . Multi-step routes may include acid-amine coupling reactions with substituted carboxylic acids, as seen in thieno-pyrimidine derivatives, where solvent choice (e.g., acetone) and temperature control are critical for yields >50% .
Advanced: How can regioselectivity in the cyclization step of thieno[2,3-d]oxazole derivatives be controlled?
Regioselectivity depends on substituent electronic effects and reaction media. For instance, using polar aprotic solvents (e.g., DMF) or Lewis acid catalysts can direct cyclization to the thieno[2,3-d] position. Steric hindrance from bulky groups on precursors (e.g., trifluoromethylphenyl) may also influence site selectivity .
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : To identify proton environments (e.g., hydroxyl at δ ~4.5 ppm) and carbon backbone.
- IR Spectroscopy : Confirms hydroxyl (O–H stretch ~3200 cm⁻¹) and heterocyclic C=N/C–O bonds.
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ via ESI-MS) .
Advanced: How do steric and electronic effects of substituents on the thiophene ring influence bioactivity?
Electron-withdrawing groups (e.g., –CF₃) enhance antimicrobial activity by increasing electrophilicity, while bulky substituents (e.g., –CH₃) may reduce membrane permeability. For example, 4-(trifluoromethyl)phenoxy derivatives show higher antifungal activity (MIC ≤1 µg/mL) compared to methyl-substituted analogs .
Basic: What in vitro assays are commonly used for preliminary evaluation of antimicrobial activity?
- Broth microdilution : Determines MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Agar diffusion : Zones of inhibition (≥10 mm) indicate potency.
- Time-kill assays : Assess bactericidal/fungicidal kinetics .
Advanced: How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from variations in assay protocols (e.g., inoculum size, media pH). Meta-analysis of structure-activity relationships (SAR) and standardized testing (CLSI guidelines) are recommended. For example, conflicting anticancer results for thieno-pyrimidines may reflect differences in cell line sensitivity (e.g., HeLa vs. MCF-7) .
Advanced: What computational approaches predict the drug-likeness and ADMET properties of this compound?
- Molecular docking : Evaluates binding affinity to targets (e.g., EGFR kinase for anticancer activity).
- ADMET Prediction : Tools like SwissADME assess permeability (LogP <5), solubility (LogS >−4), and cytochrome P450 interactions.
- MD Simulations : Validate stability of ligand-target complexes over 100-ns trajectories .
Basic: What purification methods are effective post-synthesis?
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Column Chromatography : Silica gel with methanol:chloroform (1:9) eluent resolves polar byproducts.
- TLC Monitoring : Rf values guide fraction collection .
Advanced: How does tautomerism in thieno-oxazole derivatives affect spectral interpretation?
Thione-thiol tautomerism (e.g., in oxadiazole-thione analogs) shifts NMR signals (e.g., thiol protons at δ ~13 ppm) and IR stretches (C=S at ~1200 cm⁻¹). Computational modeling (DFT) can predict dominant tautomeric forms .
Advanced: What design strategies improve metabolic stability of thieno[2,3-d]oxazole analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
